![molecular formula C28H23ClF3N7O B1258797 Nilotinib hydrochloride CAS No. 923288-95-3](/img/structure/B1258797.png)
Nilotinib hydrochloride
Übersicht
Beschreibung
Nilotinib hydrochloride is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors . It is an orally available, selective and potent ATP-competitive wild-type and mutant Bcr-Abl kinase inhibitor that is 10-30-fold more potent than imatinib . Nilotinib is used to treat Philadelphia chromosome (Ph+)-positive chronic myelogenous leukemia (CML) .
Synthesis Analysis
The synthesis of Nilotinib has been studied and improved over time. The Novartis synthesis requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . An industrially scalable, flow-based synthesis for the production of Nilotinib has been developed, which is more efficient, requiring fewer than four steps, in less than 24 hours, and at >85% yields . This method has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .
Molecular Structure Analysis
The molecular formula of Nilotinib hydrochloride is C28H25ClF3N7O . Its average mass is 583.992 Da and its monoisotopic mass is 583.171021 Da .
Chemical Reactions Analysis
Nilotinib hydrochloride forms four water-soluble cations LH+, LH2^2+, LH3^3+, and LH4^4+ . The dissociation process is endothermic and is accompanied by heat absorption . The entropy values of the dissociation process were negative, indicating that the dissociation process is reversible .
Physical And Chemical Properties Analysis
The molecular weight of Nilotinib hydrochloride is 565.98 . It is a crystalline solid . The solubility of Nilotinib hydrochloride in DMSO is 16 mg/mL .
Wissenschaftliche Forschungsanwendungen
Treatment of Chronic Myelogenous Leukemia
Nilotinib hydrochloride is a tyrosine kinase inhibitor that is licensed to treat chronic myelogenous leukemia in patients with the Philadelphia Chromosome (Ph+) . It is also under investigation as a possible treatment for chronic myelogenous leukemia (CML) .
Inhibitor for Imatinib-Resistant BCR-ABL Mutations
Researchers at Novartis Pharmaceuticals discovered novel inhibitors that are effective against imatinib-resistant BCR-ABL mutations . As a consequence, Nilotinib was discovered .
Polymorphic Stress Studies
Polymorphic stress studies of Nilotinib Hydrochloride hydrates and its characterization have been performed . These studies are integral to the successful development of the formulation process by taking into consideration factors such as temperature, humidity, and compression/pressure .
Formulation Process Development
In some cases, hydrates are the most reasonable choice for the formulation process development . The hydrate forms of the API drugs that exist in the market are nedocromil sodium , Cephalexin hydrate , etc.
Enhancement of Oral Bioavailability
A supersaturating drug delivery system has been developed to enhance the oral bioavailability of Nilotinib . This system is part of the Journal of Drug Delivery Science and Technology .
Understanding Physicochemical Properties
Understanding the physicochemical properties like melting point, hygroscopicity, solubility, stability, and processability of Nilotinib HCl is an integral part of pharmaceutical development .
Wirkmechanismus
Target of Action
Nilotinib hydrochloride, also known as AMN107, is a tyrosine kinase inhibitor . It primarily targets BCR-ABL , c-kit , and PDGF . These proteins play a crucial role in cell signaling pathways that control cell growth and proliferation .
Mode of Action
Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It binds to the ATP-binding site of BCR-ABL, thereby inhibiting tyrosine kinase activity . This inhibition prevents the phosphorylation and activation of proteins involved in the BCR-ABL signal transduction pathway .
Biochemical Pathways
The primary biochemical pathway affected by Nilotinib is the BCR-ABL signal transduction pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, Nilotinib disrupts the signaling pathway, which leads to a decrease in the proliferation of leukemic cells .
Pharmacokinetics
Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . The bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state .
Result of Action
The inhibition of the BCR-ABL protein by Nilotinib results in the reduction of leukemic cell proliferation . This leads to a decrease in the number of leukemic cells in patients with Chronic Myeloid Leukemia (CML) that is Philadelphia chromosome positive .
Action Environment
The efficacy and stability of Nilotinib can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is significantly increased when taken with a high-fat meal . Additionally, exposure to Nilotinib can be significantly reduced by the induction of CYP3A4 with rifampicin and significantly increased by the inhibition of CYP3A with ketoconazole .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGYCCJUPYZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238968 | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nilotinib hydrochloride | |
CAS RN |
923288-95-3 | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nilotinib hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.